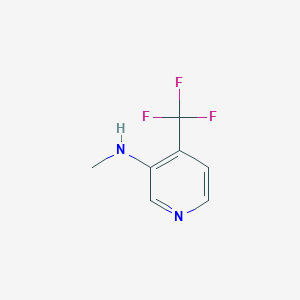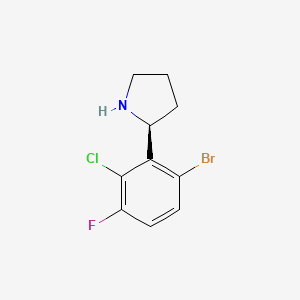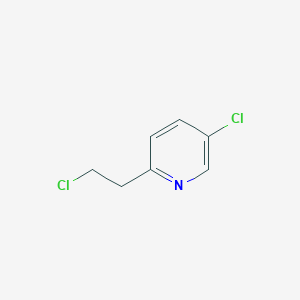
5-Chloro-2-(2-chloroethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(2-chloroethyl)pyridine: is a halogenated pyridine derivative with the molecular formula C7H7Cl2N . This compound is characterized by the presence of a chlorine atom at the 5-position of the pyridine ring and a 2-chloroethyl group at the 2-position. It is used in various chemical syntheses and has applications in the pharmaceutical and agrochemical industries.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2-chloroethyl)pyridine typically involves the chlorination of 2-(2-chloroethyl)pyridine. One common method includes the reaction of 2-(2-chloroethyl)pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to facilitate the substitution of the hydrogen atom at the 5-position with a chlorine atom.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
化学反応の分析
Types of Reactions: 5-Chloro-2-(2-chloroethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amine derivatives.
科学的研究の応用
Chemistry: 5-Chloro-2-(2-chloroethyl)pyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It is also used in the development of bioactive molecules.
Medicine: The compound is explored for its potential therapeutic applications. It is used in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. It is also used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Chloro-2-(2-chloroethyl)pyridine involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxic effects.
類似化合物との比較
- 2-Chloro-5-(chloromethyl)pyridine
- 2-Chloro-5-iodopyridine
- 2-Chloro-5-methylpyridine
Comparison: 5-Chloro-2-(2-chloroethyl)pyridine is unique due to the presence of both a chlorine atom and a 2-chloroethyl group on the pyridine ring. This dual substitution imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, 2-Chloro-5-(chloromethyl)pyridine lacks the 2-chloroethyl group, which affects its reactivity and applications.
特性
分子式 |
C7H7Cl2N |
|---|---|
分子量 |
176.04 g/mol |
IUPAC名 |
5-chloro-2-(2-chloroethyl)pyridine |
InChI |
InChI=1S/C7H7Cl2N/c8-4-3-7-2-1-6(9)5-10-7/h1-2,5H,3-4H2 |
InChIキー |
YAYQHQMTSRGMOL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1Cl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12962825.png)

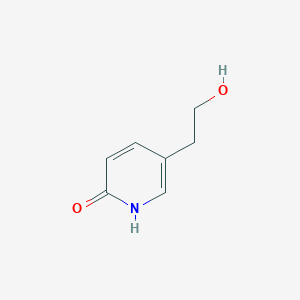
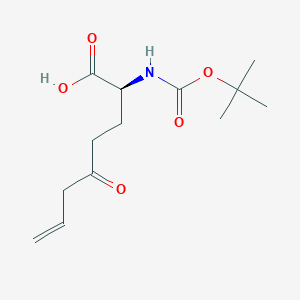
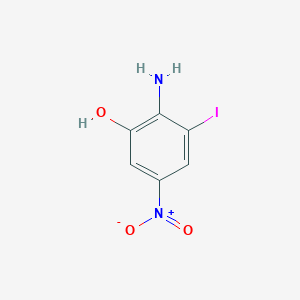
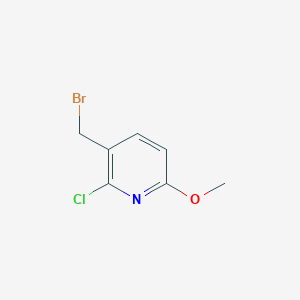
![10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B12962857.png)

